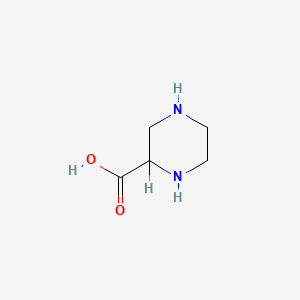
Piperazine-2-carboxylic acid
Overview
Description
Piperazine-2-carboxylic acid is a piperazine-2-carboxylic acid having (S)-configuration. It is a conjugate acid of a (S)-piperazine-2-carboxylate. It is an enantiomer of a ®-piperazine-2-carboxylic acid .
Synthesis Analysis
Enantiomerically pure (S)-piperazine-2-carboxylic acid was synthesized by kinetic resolution of methyl-4- (tert-butyloxycarbonyl)-piperazine-2-carboxylate using a low-cost enzyme alcalase . Other methods for the synthesis of piperazine derivatives have been reported, including cyclization and the use of copper as a catalyst .Molecular Structure Analysis
The molecular formula of Piperazine-2-carboxylic acid is C5H10N2O2 . The compound has a molecular weight of 130.15 g/mol . The InChIKey is JSSXHAMIXJGYCS-UHFFFAOYSA-N .Chemical Reactions Analysis
There are several studies on the chemical reactions involving Piperazine-2-carboxylic acid. For instance, one study reported the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .Physical And Chemical Properties Analysis
Piperazine-2-carboxylic acid has a molecular weight of 130.15 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Scientific Research Applications
Synthesis of Biologically Active Compounds
Piperazine-2-carboxylic acid: is a key precursor in the synthesis of a wide range of biologically active compounds. Its derivatives have been used in the development of molecules with potential therapeutic effects . The ability to modify the piperazine ring through various chemical reactions allows for the creation of novel compounds that can interact with biological systems in specific ways.
Drug Discovery and Medicinal Chemistry
In drug discovery, piperazine-2-carboxylic acid derivatives are integral to the structure of several blockbuster drugs . The piperazine moiety is often found in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. Its incorporation into drug candidates can improve pharmacological profiles by enhancing water solubility and bioavailability .
C–H Functionalization
Recent advances in synthetic chemistry have highlighted the C–H functionalization of piperazine-2-carboxylic acid . This process allows for the direct modification of the carbon atoms in the piperazine ring, leading to a greater structural diversity of piperazine-containing compounds . Such advancements are crucial for the development of new pharmacological agents.
HIV Protease Inhibitor Synthesis
Piperazine-2-carboxylic acid: is utilized in the synthesis of the HIV protease inhibitor Crixivan, which is a significant drug in the treatment of HIV/AIDS . The compound’s structure plays a crucial role in the efficacy of the inhibitor, showcasing its importance in antiviral therapy.
NMDA Antagonist Development
The compound has been used in the development of N-methyl-D-aspartate (NMDA) antagonists . These antagonists are important in the study of neurological disorders and have potential therapeutic applications in conditions such as Alzheimer’s disease, Parkinson’s disease, and neuropathic pain.
Mechanism of Action
Safety and Hazards
Future Directions
Piperazine-2-carboxylic acid and its derivatives have potential applications in various fields. For instance, they have been studied for their antitumor activity , and they are key intermediates for the preparation of fused heteroaryl dihydro pyrimidines, which are useful for the treatment and prophylaxis of hepatitis B virus infections .
properties
IUPAC Name |
piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXHAMIXJGYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369095 | |
| Record name | Piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-2-carboxylic acid | |
CAS RN |
2762-32-5 | |
| Record name | Piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Piperazine-2-carboxylic acid and its derivatives are primarily known for their interaction with the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and neuronal communication. The specific downstream effects depend on the derivative's selectivity towards different NMDA receptor subtypes (NR2A-D). For example, certain derivatives preferentially block the slow-decaying component of the NMDA receptor-mediated CA3-CA1 synaptic response in rat hippocampal slices, suggesting a role for specific NR2 subtypes in these processes [].
ANone: Molecular Formula: C5H10N2O2
ANone: Modifications to the basic Piperazine-2-carboxylic acid structure significantly influence its activity, potency, and selectivity for NMDA receptor subtypes. Research indicates that:
- Bulky aromatic substituents: Compounds like NVPAAM077, EAB-515, and Piperazine-2-carboxylic acid derivatives with large aromatic groups often exhibit atypical NMDA receptor subtype selectivity [].
- Phenanthrene substitutions: Derivatives with phenanthrene attached at the 3-position, such as UBP141 and UBP145, demonstrate enhanced selectivity for NR2D-containing receptors compared to those containing NR2A or NR2B [].
- Phenylazobenzoyl/Phenylethynylbenzoyl groups: Incorporating these groups (e.g., in UBP125 and UBP128) leads to improved selectivity for NR2B, NR2C, and NR2D-containing receptors over NR2A-containing NMDA receptors [].
ANone: While specific stability data for Piperazine-2-carboxylic acid is limited within the provided research, studies highlight the importance of careful formulation for its derivatives. Formulation strategies might involve optimizing pH, using specific excipients, or employing encapsulation techniques to enhance stability, solubility, and ultimately, bioavailability.
ANone: Researchers utilize various analytical methods, including High-Performance Liquid Chromatography (HPLC) [, , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], for characterization and quantification of Piperazine-2-carboxylic acid and its derivatives. Specific details regarding method validation, accuracy, precision, and specificity can be found within individual research papers.
ANone: The provided research primarily focuses on the pharmacological aspects of Piperazine-2-carboxylic acid and its derivatives. Consequently, information regarding its environmental impact, ecotoxicological effects, and degradation pathways is limited within these studies. Further research is needed to understand its fate and potential risks in the environment.
ANone: The research on Piperazine-2-carboxylic acid and its derivatives has significantly advanced our understanding of NMDA receptor pharmacology and subtype selectivity. Early work identified the atypical selectivity profile of the parent compound [], paving the way for the development of more selective derivatives like UBP141 and UBP145, which target NR2D-containing receptors []. This progress has been instrumental in dissecting the roles of various NMDA receptor subtypes in physiological and pathological processes.
ANone: Several synthetic routes for Piperazine-2-carboxylic acid and its derivatives have been developed:
- Schotten-Bauman reaction: This method involves reacting appropriately substituted acid chlorides with Piperazine-2,3-dicarboxylic acid under modified Schotten-Bauman conditions [].
- Chiral synthesis and enzymatic resolution: This approach utilizes alcalase enzyme for the kinetic resolution of methyl 4-(tert-butyloxycarbonyl)piperazine-2-carboxylate to obtain enantiomerically pure (S)-Piperazine-2-carboxylic acid [].
- Diastereoselective hydrogenation: This method employs chiral pyrazine derivatives and various noble metal catalysts to synthesize Piperazine-2-carboxylic acid stereoselectively [].
ANone: Piperazine-2-carboxylic acid research exemplifies cross-disciplinary collaboration between chemistry, biology, and pharmacology. The synthesis of novel derivatives, coupled with their pharmacological evaluation in various models (e.g., recombinant receptors, hippocampal slices), has led to a deeper understanding of NMDA receptor function and its therapeutic potential []. This synergy paves the way for developing targeted therapies for neurological disorders. Additionally, research on biopolymer modification with Piperazine-2-carboxylic acid for carbon dioxide adsorption showcases its potential in material science and environmental applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-1H-pyridine-3-carboxylic acid [2-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223318.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1223319.png)


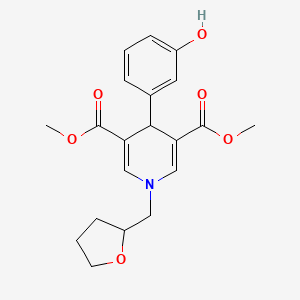
![Ethyl 4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B1223325.png)
![1,3-Benzothiazole-6-carboxylic acid [2-(2-furanyl)-2-oxoethyl] ester](/img/structure/B1223327.png)
![1-[1-(3-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1223329.png)
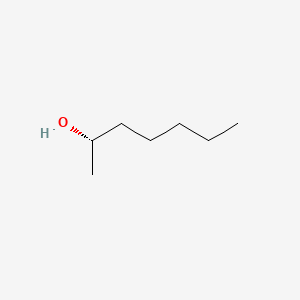
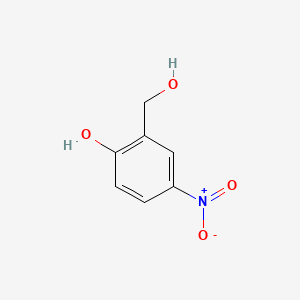
![3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1223335.png)
![Ethyl 4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B1223336.png)
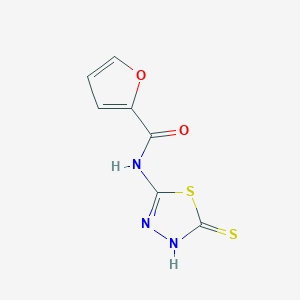
![5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1223338.png)